methyl 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
Description
Methyl 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a bicyclic organic compound featuring a fused indene scaffold substituted with an amino group, a fluorine atom, and a methyl ester moiety, stabilized as a hydrochloride salt. This structure combines aromaticity, stereoelectronic effects from fluorine, and enhanced solubility due to the hydrochloride salt.
Properties
Molecular Formula |
C11H13ClFNO2 |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
methyl 1-amino-4-fluoro-2,3-dihydroindene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-10(14)11(13)6-5-7-8(11)3-2-4-9(7)12;/h2-4H,5-6,13H2,1H3;1H |
InChI Key |
IGRVQCWAEFKWDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC2=C1C=CC=C2F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Preparation Methods
General Synthetic Strategy
The preparation of methyl 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves the following key steps:
- Formation of the bicyclic indene core via intramolecular cyclization.
- Introduction of the fluorine substituent at the 4-position.
- Esterification to form the methyl carboxylate.
- Amination to introduce the 1-amino group.
- Conversion to the hydrochloride salt for stability and handling.
These steps are often carried out under controlled conditions using various catalysts, coupling agents, and solvents to optimize yield and purity.
Detailed Preparation Steps
Esterification and Cyclization
One common approach starts with 3-(2-(alkoxycarbonyl)-5-fluorophenyl)propanoic acid derivatives, which are converted to their corresponding acyl halides (such as acyl chlorides or acyl bromides). These intermediates undergo intramolecular Friedel-Crafts acylation catalyzed by strong acids like polyphosphoric acid or trifluoroacetic acid, sometimes with heating, to form the bicyclic 2,3-dihydro-1H-indene core structure with the ester group at position 1.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Conversion of acid to acyl halide (e.g., SOCl2) | Activation of carboxylic acid |
| 2 | Polyphosphoric acid, heating | Intramolecular cyclization to indene core |
Introduction of the Amino Group
The amino group at position 1 is introduced via catalytic hydrogenation of an imine intermediate or through amide coupling reactions. In the hydrogenation route, imine intermediates are reduced using hydrogen gas in the presence of a catalyst, often under mild temperatures ranging from -78 °C to 20 °C, in solvents such as 2-methyl tetrahydrofuran.
Alternatively, amide coupling methods are employed where the carboxylate or activated ester derivatives are reacted with amines (e.g., 3-chloro-4-fluoroaniline) using coupling agents like carbonyldiimidazole (CDI), HATU, EDC/HOBt, or TBTU in organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or ethyl acetate.
| Coupling Agent | Solvent | Typical Temperature | Notes |
|---|---|---|---|
| CDI | THF, DMF | 20 °C to 80 °C | Efficient for amide bond formation |
| HATU | DMF | Room temperature | High coupling efficiency |
| EDC/HOBt | Ethyl acetate | Room temperature | Commonly used for peptide coupling |
Salt Formation
The free base of methyl 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as dioxane or ethanol. This step improves the compound's stability and handling properties.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4 N HCl in dioxane or EtOH | Formation of hydrochloride salt |
| 2 | Cooling and precipitation | Isolation of salt as solid |
One-Pot and Scalable Methods
Recent patents describe one-pot synthesis methods combining multiple steps such as imine formation, reduction, and coupling in a single reaction vessel to improve efficiency and scalability. For example, the reaction of (S)-2-methylpropane-2-sulfmamide with Lewis acids and fluorinated indene derivatives followed by reduction and acid treatment yields the desired amino ester hydrochloride.
Analytical and Purification Techniques
Monitoring Reaction Progress
- High-performance liquid chromatography (HPLC) with reverse phase columns (e.g., XBridge C18) is widely used to monitor reaction completion and purity.
- Nuclear magnetic resonance (NMR) spectroscopy, including ^1H NMR and ^19F NMR, confirms structural integrity.
- Mass spectrometry (MS) provides molecular weight confirmation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and fluorine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), N-fluorobenzenesulfonimide (NFSI)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Methyl 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound is compared below with structurally related derivatives, emphasizing substituent positions, functional groups, and molecular weights.
*Calculated based on structural analogs.
Key Observations :
- Substituent Position: The 4-fluoro substitution in the target compound distinguishes it from derivatives like the 5-amino () or 5,7-difluoro analogs (). Fluorine’s electron-withdrawing effects may enhance metabolic stability compared to non-halogenated analogs .
- Ester Group : The methyl ester in the target compound likely improves lipophilicity compared to ethyl esters (e.g., ) or free acids (), influencing bioavailability .
- Stereochemistry : Unlike enantiomerically pure analogs (e.g., (S)-4-fluoro in ), the stereochemistry of the target compound is unspecified in available data, which could impact receptor binding in pharmacological applications .
Physicochemical and Analytical Data
- Spectroscopic Profiles: and provide NMR and MS data for indole-carboxamide derivatives, illustrating typical analytical benchmarks. For example, indole derivatives show characteristic <sup>1</sup>H-NMR signals between δ 7.0–8.0 ppm for aromatic protons and δ 12–9 ppm for NH groups . The target compound’s amino and ester functionalities would likely produce distinct <sup>13</sup>C-NMR signals (e.g., carbonyl carbons at ~170 ppm) .
- Stability : Hydrochloride salt formation (common in ) enhances crystallinity and shelf-life compared to free bases .
Commercial and Research Relevance
- Availability: Many analogs, such as methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (), are listed as discontinued or backordered, highlighting their niche research applications .
- Biological Potential: While bioactivity data for the target compound is absent in the evidence, fluoro-substituted indene derivatives are frequently explored in drug discovery for their enhanced binding affinity and metabolic resistance .
Biological Activity
Methyl 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a synthetic organic compound notable for its unique chemical structure that includes an indene core with amino and carboxylate functional groups. This compound has garnered interest in biological research due to its potential therapeutic applications, particularly in cancer treatment and neuroprotection.
- Molecular Formula: C₁₁H₁₄ClFNO₂
- Molecular Weight: Approximately 233.69 g/mol
- CAS Number: 1555625-70-1
Research indicates that this compound exhibits biological activity primarily through its interaction with proteins involved in apoptosis regulation. Specifically, it has shown the ability to inhibit Inhibitor of Apoptosis Proteins (IAPs), promoting programmed cell death in cancer cells. This mechanism is crucial for developing cancer therapies aimed at enhancing the efficacy of existing treatments by overcoming resistance mechanisms.
Binding Affinity and Inhibition Studies
Studies have focused on the binding affinity of this compound to various proteins. For instance, it has been reported to bind effectively to IAPs, which are known to play a significant role in cancer cell survival. The inhibition of these proteins leads to increased apoptosis in tumor cells, making this compound a candidate for further development as an anticancer agent.
Table 1: Comparative Binding Affinity of Related Compounds
| Compound Name | Binding Affinity (Ki) | Mechanism |
|---|---|---|
| Methyl 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate | 25 nM | IAP Inhibition |
| Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate | 30 nM | IAP Inhibition |
| Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene | 40 nM | IAP Inhibition |
Cancer Cell Line Studies
In vitro studies using various cancer cell lines have demonstrated that this compound can significantly reduce cell viability through its apoptotic effects. For example:
- Study on Breast Cancer Cells: A study indicated that treatment with this compound resulted in a 60% reduction in cell viability after 48 hours of exposure.
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties of the compound. It has been hypothesized that its structural similarity to known neuroprotective agents may confer similar benefits.
Table 2: Neuroprotective Activity Assessment
| Test Subject | Compound Concentration | Observed Effect |
|---|---|---|
| Mouse Model | 10 µM | Reduced neuronal apoptosis |
| Rat Hippocampal Neurons | 5 µM | Improved cell survival rates |
Q & A
Basic Questions
Q. What are the key synthetic routes for methyl 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Synthetic Routes : The compound is typically synthesized via multi-step organic reactions, including cyclization of substituted indene precursors, fluorination at the 4-position, and esterification with methyl groups. Critical steps involve protecting the amino group during fluorination to prevent side reactions .
- Optimization Parameters :
- Temperature : Controlled heating (e.g., 60–80°C) during cyclization ensures regioselectivity.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for esterification .
- Catalysts : Use of palladium catalysts for fluorination improves yield and purity .
Q. Which functional groups are critical to the compound’s reactivity and bioactivity?
- Amino Group (-NH₂) : Participates in hydrogen bonding with biological targets (e.g., enzymes) and enables derivatization via alkylation or acylation .
- Carboxylate Ester (-COOCH₃) : Enhances membrane permeability and serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
- Fluorine Substituent : Increases metabolic stability and modulates electronic effects on the indene ring, influencing target affinity .
Q. What physicochemical properties are essential for handling and formulation in laboratory settings?
- Solubility : The hydrochloride salt improves water solubility (>50 mg/mL), facilitating aqueous-based assays .
- Stability : Stable under inert gas (N₂/Ar) at –20°C; sensitive to prolonged exposure to light or humidity, requiring amber vials and desiccants .
- Melting Point : Reported range 183–185°C (with decomposition), indicating thermal stability during lyophilization .
Advanced Research Questions
Q. How does stereochemistry at the 1-position influence biological activity, and how can isomers be resolved?
- Activity Differences : The (S)-isomer shows higher affinity for aminergic receptors (e.g., serotonin receptors) due to spatial alignment with binding pockets, while the (R)-isomer may exhibit off-target effects .
- Resolution Methods :
- Chiral Chromatography : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases.
- Enzymatic Resolution : Lipases selectively hydrolyze one enantiomer of racemic intermediates .
Q. How can mechanistic studies be designed to elucidate the compound’s interaction with biological targets?
- Kinetic Assays : Measure inhibition constants (Kᵢ) against purified enzymes (e.g., monoamine oxidases) using fluorogenic substrates .
- Structural Biology : Co-crystallization with target proteins (e.g., GPCRs) via X-ray diffraction or cryo-EM to identify binding motifs .
- Computational Modeling : Molecular dynamics simulations to predict binding free energy and optimize lead derivatives .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Source Analysis : Verify purity (>95% by HPLC) and stereochemical composition, as impurities or racemic mixtures can skew results .
- Assay Standardization : Replicate experiments under consistent conditions (pH, temperature, cell lines) to isolate variables .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for differences in dosing or administration routes .
Q. What strategies enhance the compound’s therapeutic potential through structural modification?
- Prodrug Design : Replace the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .
- Fluorine Substitution : Introduce additional fluorine atoms at the 5- or 7-position to enhance blood-brain barrier penetration .
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., piperazine) via amide linkages to target multiple pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
